L-正亮氨酸-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of L-Norleucine-d9 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

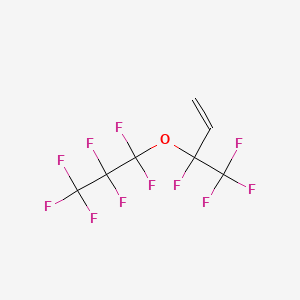

The molecular formula of L-Norleucine-d9 is C6H4D9NO2 . The SMILES notation is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C@HC(O)=O . The IUPAC name is (2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid .Physical And Chemical Properties Analysis

L-Norleucine-d9 has a molecular weight of 140.23 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用

氨基酸检测的生物传感器

开发能够区分 L 型和 D 型氨基酸的技术的 D 型氨基酸检测生物传感器是一个可能利用 L-正亮氨酸-d9 的研究领域。这些生物传感器应用于食品安全、质量评估和神经学研究。选择性的挑战和对创新工具(如植入式设备和表面扫描生物传感器)的推动突出了精密分析标准(如 this compound)在校准和测试目的中的重要性 (Rosini, D’Antona, & Pollegioni, 2020).

营养补充剂和健康

与正亮氨酸密切相关的亮氨酸因其在刺激肌肉蛋白合成中的作用而被广泛研究,表明其在膳食补充剂和医学营养中的重要性,特别是对于老年人的肌肉减少症。详细了解亮氨酸的代谢途径及其摄入上限可以通过 this compound 等稳定同位素标记化合物进行代谢研究,确保补充方案的安全性与有效性 (Elango, Rasmussen, & Madden, 2016).

氨基酸生产和代谢工程

氨基酸(如 L-赖氨酸)的工业生产涉及优化菌株开发和发酵技术。该领域的研究重点是增强代谢途径并提高产量和效率。this compound 可作为代谢通量分析中的内标或示踪剂,帮助描绘途径并量化旨在高氨基酸产量的工程菌株中的代谢速率 (Félix et al., 2019).

药物研究

氨基酸(如亮氨酸)作为药用营养素的作用,特别是在肌肉健康和代谢疾病中,强调了 this compound 在药物开发中的潜在应用。它可用于研究氨基酸代谢对健康和疾病的影响,有助于针对肌肉减少症和糖尿病等疾病的新治疗策略的开发 (van Loon, 2012).

酶促合成和生物催化

D-氨基酸的酶促合成涉及可以使用 this compound 等同位素标记底物研究的特定酶。这项研究对药物和精细化学品的生产有影响,其中对映选择性和酶促反应的效率至关重要。该领域的进展有助于产生 D-氨基酸及其衍生物的可持续且具有成本效益的过程 (Pollegioni, Rosini, & Molla, 2020).

安全和危害

L-Norleucine-d9 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of skin contact, immediate washing with plenty of soap and water is recommended .

Relevant Papers The search results include a paper discussing the reduction of norleucine accumulation during oxygen limitation in a recombinant Escherichia coli fermentation . Another paper suggests that norleucine and norvaline may have been more abundant protein components in the prebiotic Earth .

作用机制

Target of Action

L-Norleucine-d9 is a deuterium-labeled form of L-Norleucine . L-Norleucine is an isomer of leucine, an essential amino acid. It specifically affects protein synthesis in skeletal muscle . The primary targets of L-Norleucine-d9 are likely to be the same as L-Norleucine, which are the protein synthesis machinery in skeletal muscle cells .

Mode of Action

It is known that l-norleucine, the non-deuterated form, affects protein synthesis in skeletal muscle . This suggests that L-Norleucine-d9 may interact with the protein synthesis machinery in muscle cells, potentially influencing the rate or efficiency of protein production.

Biochemical Pathways

L-Norleucine is part of the branched-chain amino acids (BCAA) catabolic pathway . This pathway is involved in the breakdown of BCAAs, including leucine, isoleucine, and valine. The catabolism of these amino acids produces intermediates that feed into other metabolic pathways, providing both carbon and nitrogen sources for the cell . As a deuterated form of L-Norleucine, L-Norleucine-d9 is likely to be involved in the same biochemical pathways.

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Therefore, the ADME properties of L-Norleucine-d9 may differ from those of L-Norleucine.

Result of Action

Given its similarity to l-norleucine, it may influence protein synthesis in skeletal muscle cells . This could potentially affect muscle growth and repair, as well as other processes dependent on protein synthesis.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for L-Norleucine-d9 involves the incorporation of nine deuterium atoms into the L-Norleucine molecule. This can be achieved through a multi-step synthesis pathway that involves the use of various reagents and catalysts.", "Starting Materials": ["L-Norleucine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethyl acetate"], "Reaction": ["Step 1: Dissolve L-Norleucine in D2O and add NaBH4 as a reducing agent. This will result in the incorporation of nine deuterium atoms into the molecule.", "Step 2: React the deuterated L-Norleucine with D2 gas in the presence of a catalyst such as palladium on carbon. This will further increase the deuterium content of the molecule.", "Step 3: Hydrolyze the resulting product with NaOH to remove any protecting groups.", "Step 4: Acidify the solution with HCl to obtain the free acid form of L-Norleucine-d9.", "Step 5: Extract the acid with ethyl acetate and dry over anhydrous sodium sulfate. The final product can be obtained through recrystallization or chromatography."] } | |

CAS 编号 |

1331889-36-1 |

分子式 |

C6H13NO2 |

分子量 |

140.23 |

IUPAC 名称 |

(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |

InChI 键 |

LRQKBLKVPFOOQJ-PLJAHZBCSA-N |

SMILES |

CCCCC(C(=O)O)N |

同义词 |

(S)-2-Aminohexanoic Acid-d9; (S)-Norleucine-d9; (S)-α-Aminohexanoic Acid-d9; 2-Aminocaproic Acid-d9; 2-Aminohexanoic Acid-d9; Caprine-d9; Glycoleucine-d9; (S)-2-Aminohexanoic Acid-d9; L-(+)-Norleucine-d9; L-2-Aminohexanoic Acid-d9; NSC 10378-d9; NSC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

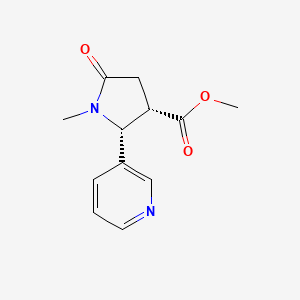

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)